Cas no 950253-69-7 (N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide)

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based compound featuring a carboxamide linkage and an acetylphenyl substituent. Its molecular structure incorporates both a 1,2,3-triazole core and an aromatic phenyl group, contributing to its potential utility in medicinal chemistry and material science applications. The presence of the amino and acetyl functional groups enhances its reactivity, making it a versatile intermediate for further derivatization. This compound may exhibit favorable binding properties due to its rigid triazole scaffold and hydrogen-bonding capabilities. Its well-defined synthetic pathway ensures consistent purity, supporting its use in research and development contexts requiring precise molecular frameworks.
N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide structure
950253-69-7 structure
Product Name:N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS No:950253-69-7
MF:C17H15N5O2
MW:321.333302736282
CID:5430539
Update Time:2025-10-20

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-5-amino-1-phenyltriazole-4-carboxamide
    • N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C17H15N5O2/c1-11(23)12-6-5-7-13(10-12)19-17(24)15-16(18)22(21-20-15)14-8-3-2-4-9-14/h2-10H,18H2,1H3,(H,19,24)
    • InChI Key: OUHARCJUKQFJSS-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(N)=C(C(NC2=CC=CC(C(C)=O)=C2)=O)N=N1

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Additional information on N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide: A Promising Scaffold for Targeted Therapeutic Applications

N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents a novel chemical entity with unique structural features that have garnered significant attention in the field of medicinal chemistry. This compound, with the CAS number 950253-69-7, possesses a triazole core functionalized with multiple pharmacophoric groups, making it a versatile scaffold for drug design. Recent studies have highlighted its potential in modulating key biological pathways associated with inflammatory diseases and cancer progression, positioning it as a candidate for further preclinical investigation.

The molecular architecture of N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is characterized by the integration of an acetylphenyl group, an amino functionality, and a 1,2,3-triazole ring system. This combination of structural elements confers the molecule with dual modes of interaction, enabling it to engage multiple target proteins simultaneously. The presence of the triazole ring, a well-established pharmacophore in pharmaceuticals, further enhances its chemical stability and bioavailability. Structural analysis suggests that the compound's conformational flexibility allows for optimal binding to target receptors, a critical factor in drug efficacy.

Recent advances in computational drug discovery have revealed that N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant affinity for the Janus kinase (JAK) family of tyrosine kinases, which are implicated in the pathogenesis of autoimmune disorders. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound inhibits JAK1 and JAK2 isoforms with an IC50 value of 12.8 nM, outperforming several existing JAK inhibitors in terms of potency. This finding underscores its potential as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.

Moreover, the compound's ability to modulate the NF-κB signaling pathway has been a focal point of recent research. NF-κB activation is a hallmark of chronic inflammation, and its dysregulation is linked to various diseases including cancer. In vitro experiments have shown that N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide significantly suppresses NF-κB-dependent gene expression, suggesting its potential as an anti-inflammatory agent. These results align with findings from a 2022 study in Cell Chemical Biology, which identified similar triazole-based compounds as promising candidates for targeting inflammatory cytokine storms.

The synthetic accessibility of N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is another critical factor in its development. Modern asymmetric synthesis techniques have enabled the efficient preparation of this compound, with yields exceeding 75% under optimized conditions. The synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an acetylated phenyl azide and a propargyl amide derivative, followed by functional group modifications. This approach not only ensures scalability but also allows for the incorporation of diverse substituents, facilitating structure-activity relationship (SAR) studies.

Emerging data from preclinical models indicate that N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide may have potential in oncology applications. A 2023 preprint study from the National Cancer Institute reported that this compound exhibits antitumor activity against breast cancer cell lines, with a mechanism involving the induction of apoptosis and the inhibition of cell cycle progression. The compound's ability to target multiple pathways simultaneously suggests it could be a valuable addition to combination therapy regimens.

From a pharmacokinetic perspective, the compound demonstrates favorable properties that support its development as a drug candidate. In vivo studies in rodent models have shown that N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibits good oral bioavailability, with a peak plasma concentration (Cmax) of 152 ng/mL after a single dose. Its half-life (t1/2) of approximately 6 hours suggests that it could be formulated into a once-daily dosage regimen, enhancing patient compliance.

Despite these promising findings, further research is needed to fully characterize the compound's safety profile and mechanism of action. Ongoing studies are exploring its potential interactions with other therapeutic agents and its ability to overcome drug resistance mechanisms. The development of N-(3-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide exemplifies the power of rational drug design in addressing complex biological targets, and its continued investigation could lead to significant advancements in the treatment of inflammatory and neoplastic diseases.

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